5-Chloro-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one
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Overview
Description
Preparation Methods
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves reacting benzo[b]thiophene with chlorobenzene . The specific method includes reacting benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products . The exact molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and properties.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
3-Iodobenzo[b]thiophene-2-carboxylic acid: Contains an iodine atom, which affects its reactivity and applications. The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
89660-22-0 |
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Molecular Formula |
C12H8ClN3O |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H8ClN3O/c13-10-7-6-9-11(15-10)16(12(17)14-9)8-4-2-1-3-5-8/h1-7H,(H,14,17) |
InChI Key |
ZYIKCXPNJPQJPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=N3)Cl)NC2=O |
Origin of Product |
United States |
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